molecular formula C9H6BrF3O2 B6619182 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid CAS No. 1822631-70-8

3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid

Cat. No.: B6619182
CAS No.: 1822631-70-8
M. Wt: 283.04 g/mol
InChI Key: DSYZUYVKHUROMM-UHFFFAOYSA-N
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Description

3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid is an organic compound with the molecular formula C9H6BrF3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a trifluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid typically involves the bromination of 4-(2,2,2-trifluoroethyl)benzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

    Substitution: Various substituted benzoic acids.

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid is utilized in several scientific research areas:

    Chemistry: As a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid depends on its specific application. In coupling reactions, it acts as an electrophile, facilitating the formation of carbon-carbon bonds. The bromine atom and trifluoroethyl group influence the reactivity and selectivity of the compound in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-(trifluoromethyl)benzoic acid
  • 4-bromo-2-(trifluoromethyl)benzoic acid
  • 3-bromo-4-(trifluoromethyl)benzoic acid

Uniqueness

3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-3-5(8(14)15)1-2-6(7)4-9(11,12)13/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYZUYVKHUROMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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